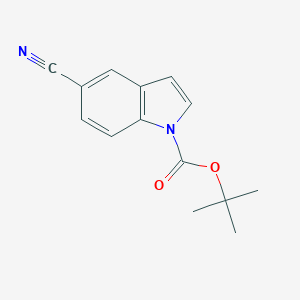

1-Boc-5-cyanoindole

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Boc-5-cyanoindole typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a cyano group at the 5-position of the indole ring. One common synthetic route includes:

Protection of Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of Cyano Group: The cyano group can be introduced via a palladium-catalyzed cyanation reaction using a suitable cyano source like copper(I) cyanide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-Boc-5-cyanoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 1-Boc-5-cyanoindole often involves:

- Reaction of indole derivatives with cyanoacetic acid or its derivatives.

- Use of coupling agents to facilitate the introduction of the Boc group.

Chemistry

This compound serves as a crucial intermediate for synthesizing more complex indole derivatives. It is utilized in the development of novel synthetic methodologies that expand the repertoire of available indole compounds for further functionalization.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that modifications in the indole structure can enhance anticancer properties, making it a candidate for drug design targeting cancer cells .

- Antiviral Properties : The compound's structural features are being explored for potential antiviral applications, particularly against RNA viruses.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Medicinal Chemistry

The compound is integral in the development of pharmaceuticals targeting specific biological pathways:

- Serotonin Receptor Agonists : Indole derivatives like this compound are being investigated as potential agonists for serotonin receptors, which play critical roles in mood regulation and psychiatric disorders .

- Drug Development : The compound acts as a building block for synthesizing new drugs aimed at treating central nervous system disorders and other diseases.

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Production of Dyes and Pigments : Its chemical properties make it suitable for use in dye production, contributing to the development of colorants for textiles and plastics.

- Fine Chemicals Manufacturing : The compound plays a role in producing fine chemicals used across different industries, including cosmetics and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of modified indole compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Serotonin Receptor Agonism

Research focused on synthesizing new serotonin receptor agonists based on the indole structure revealed that modifications to the 5-position significantly enhanced receptor affinity. This underscores the importance of this compound as a scaffold for drug design targeting serotonin receptors involved in mood disorders .

Mecanismo De Acción

The mechanism of action of 1-Boc-5-cyanoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

1-Boc-5-cyanoindole can be compared with other indole derivatives such as:

5-Cyanoindole: Lacks the Boc protection, making it more reactive.

1-Boc-3-cyanoindole: The cyano group is at the 3-position, leading to different reactivity and applications.

1-Boc-5-bromoindole: Contains a bromine atom instead of a cyano group, affecting its chemical properties and uses.

The uniqueness of this compound lies in its combination of the Boc protection and the cyano group, providing a balance of stability and reactivity suitable for various synthetic and research applications.

Actividad Biológica

1-Boc-5-cyanoindole, a derivative of cyanoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a cyano functional group, which contribute to its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its applications in drug discovery, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics:

- Molecular Formula: C₁₄H₁₅N₂O₄

- Molecular Weight: 286.09 g/mol

- CAS Number: 475102-10-4

- Melting Point: 260-270 °C

The structural features of this compound include an indole ring system with a cyano group at the 5-position and a Boc group at the nitrogen atom, which enhances its solubility and stability in biological systems.

Biological Activity

This compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Studies have indicated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanism of Action:

- Inhibition of cell proliferation via modulation of signaling pathways such as PI3K/Akt and MAPK.

- Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The compound was found to significantly increase the levels of reactive oxygen species (ROS), leading to cell death via apoptosis .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various pathogens. Preliminary data suggest that it exhibits moderate antibacterial activity:

- Activity Spectrum:

- Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Limited activity against Gram-negative bacteria.

Research Findings:

A study evaluating the antimicrobial efficacy found that this compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Mechanisms Underlying Biological Activity

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition:

- The compound may inhibit specific kinases involved in cancer cell signaling, disrupting pathways essential for tumor growth.

- Receptor Modulation:

- Potential interaction with neurotransmitter receptors could explain some neuroactive properties observed in preliminary studies.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂O₄ |

| Molecular Weight | 286.09 g/mol |

| Melting Point | 260-270 °C |

| CAS Number | 475102-10-4 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Moderate against Gram-positive bacteria |

Propiedades

IUPAC Name |

tert-butyl 5-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPSWAHXXPMBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428454 | |

| Record name | 1-Boc-5-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-10-4 | |

| Record name | 1-Boc-5-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-5-cyanoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.